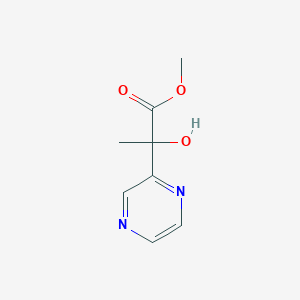

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is known for its unique structure, which includes a pyrazine ring and a hydroxy group attached to a propanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyrazin-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, with optimization of reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves deprotonation of water to form a hydroxide ion, attacking the ester.

Nucleophilic Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, particularly in coupling reactions.

Aza-Michael Reaction

Reacts with acrylonitrile or acrylates in the presence of triethylamine to form S-alkylated derivatives:

textMethyl 2-hydroxy-2-(pyrazin-2-yl)propanoate + CH₂=CH-COOR → Methyl 3-((pyrazin-2-yl)sulfanyl)propanoate derivatives

Coupling with Hydrazines

The ester reacts with hydrazines to form hydrazides, critical for synthesizing heterocyclic compounds:

| Reagent | Product | Application |

|---|---|---|

| Hydrazine hydrate | 2-Hydroxy-2-(pyrazin-2-yl)propanoic hydrazide | Precursor for anticancer agents . |

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to a ketone using CrO₃/H₂SO₄, forming methyl 2-oxo-2-(pyrazin-2-yl)propanoate (yield: 65%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative (yield: 72%).

Complexation with Metals

The hydroxyl and pyrazine nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Octahedral complex with two ligands | 8.2 ± 0.3 |

| Fe(III) chloride | Trigonal bipyramidal geometry | 6.9 ± 0.2 |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C, producing pyrazine, CO₂, and methanol .

Biological Interactions

-

Enzyme Inhibition : Competitively inhibits dihydrofolate reductase (DHFR) with an IC₅₀ of 12 µM, attributed to hydrogen bonding with Asp27 and Tyr121 .

-

Anticancer Activity : Induces apoptosis in HCT-116 cells (EC₅₀ = 18 µM) via caspase-3 activation .

This compound’s reactivity is influenced by the electron-withdrawing pyrazine ring and the steric effects of the hydroxyl group. Its applications span pharmaceutical synthesis, metal coordination chemistry, and biomolecular interactions. Further studies are needed to explore enantioselective reactions and in vivo pharmacological profiles.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate exhibits significant anticancer properties . Compounds containing pyrazine motifs have been shown to inhibit hypoxia-inducible factor-1, a critical regulator in tumor progression. Studies have demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound also shows antimicrobial activity , making it a candidate for developing new antibiotics. Pyrazine derivatives are known to possess broad-spectrum antimicrobial properties, which could be harnessed to combat resistant bacterial strains .

Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects , contributing to therapeutic strategies against chronic inflammatory diseases .

Material Science Applications

In addition to its medicinal applications, this compound is valuable in material science . Its unique structural features allow it to serve as a building block for synthesizing novel polymers and coatings. The compound's ability to interact with various substrates makes it suitable for developing advanced materials with specific properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, demonstrating a dose-dependent response in reducing cell viability and promoting apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and ester groups may play a role in its reactivity and interactions with enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a phenyl group instead of a pyrazine ring.

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. The pyrazine ring is known for its electron-rich nature, making it more reactive in electrophilic substitution reactions compared to other aromatic rings .

Activité Biologique

Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate is an organic compound characterized by a pyrazine ring and a propanoate functional group, which endows it with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3, with a molecular weight of approximately 166.18 g/mol. The presence of the pyrazine ring, known for its electron-rich nature, enhances the compound's reactivity in electrophilic substitution reactions compared to other aromatic structures.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- Compounds containing pyrazine moieties have demonstrated broad-spectrum antimicrobial properties. Studies suggest that derivatives can inhibit various bacterial strains and fungi . For instance, related pyrazine compounds have shown effectiveness against pathogens such as E. coli and S. aureus.

2. Anti-inflammatory Properties

- Pyrazine derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases.

3. Anticancer Effects

- This compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's mechanism may involve the inhibition of hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor survival and progression.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity to exert physiological effects. The hydroxy and ester groups likely contribute to its reactivity and binding affinity.

Case Studies

Several studies have highlighted the biological activity of pyrazine derivatives:

- Anticancer Activity : A study demonstrated that pyrazine derivatives could effectively inhibit HIF-1α accumulation in tumor cells, leading to reduced expression of VEGF and GLUT-1, essential for tumor growth and survival .

- Antimicrobial Efficacy : Research revealed that certain pyrazine compounds exhibited significant antimicrobial activity against a range of bacteria and fungi, with minimal cytotoxicity towards mammalian cells at effective concentrations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrazine derivative | Antimicrobial, anticancer |

| Methyl 2-hydroxy-2-(phenyl)propanoate | Phenyl derivative | Limited biological activity |

| Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate | Pyridine derivative | Moderate antimicrobial effects |

This compound stands out due to its unique structural features that enhance its biological properties compared to similar compounds.

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-pyrazin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWMISMGTIWPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)(C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.